(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone

Medicinal Chemistry Kinase Inhibition Library Design

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone (CAS 2034277-36-4) is a synthetic heterocyclic small molecule with the molecular formula C₁₉H₁₇ClN₄O₂ and a molecular weight of 368.82 g/mol. It belongs to the substituted-quinoxaline-type piperidine class, a scaffold broadly claimed in patents for opioid receptor-like 1 (ORL-1) modulation and pain-related conditions.

Molecular Formula C19H17ClN4O2
Molecular Weight 368.82
CAS No. 2034277-36-4
Cat. No. B2393737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
CAS2034277-36-4
Molecular FormulaC19H17ClN4O2
Molecular Weight368.82
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=C(C=NC=C4)Cl
InChIInChI=1S/C19H17ClN4O2/c20-15-11-21-6-5-18(15)26-14-2-1-9-24(12-14)19(25)13-3-4-16-17(10-13)23-8-7-22-16/h3-8,10-11,14H,1-2,9,12H2
InChIKeyXSZINQLAOPQRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034277-36-4: (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone – Structural Identity and Compound Class


(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone (CAS 2034277-36-4) is a synthetic heterocyclic small molecule with the molecular formula C₁₉H₁₇ClN₄O₂ and a molecular weight of 368.82 g/mol [1]. It belongs to the substituted-quinoxaline-type piperidine class, a scaffold broadly claimed in patents for opioid receptor-like 1 (ORL-1) modulation and pain-related conditions [2]. The compound is currently listed as a research chemical and has not been advanced to clinical development.

2034277-36-4: Why In-Class Substitution Fails Without Structural Verification


Within the quinoxaline-piperidine chemical space, simple substitution can profoundly alter target engagement, physicochemical properties, and biological function. The 3-chloropyridin-4-yloxy substituent on the piperidine ring of 2034277-36-4 introduces a distinct hydrogen-bond acceptor pharmacophore and a chlorine atom capable of halogen bonding that is absent in the unsubstituted piperidine analog CX-516 (Ampalex) [1]. Even closely related analogs – such as the isoquinoline variant CAS 2034620-12-5, which replaces the quinoxaline with isoquinoline – exhibit a markedly different computed lipophilicity (XLogP3 shift of +1.3 units) [2]. These structural differences preclude generic interchange without experimental validation of target binding and functional activity.

2034277-36-4 Evidence Guide: Quantifiable Differentiation from Closest Analogs


Scaffold Distinction vs. Isoquinoline Analog: Quinoxaline Core Confers Higher Hydrogen-Bond Acceptor Capacity

The compound features a quinoxaline-6-yl core rather than the isoquinoline-1-yl core found in CAS 2034620-12-5 [1]. This substitution increases the hydrogen-bond acceptor count from 4 to 5, which is predicted to enhance interactions with kinase hinge regions and other polar binding sites [2].

Medicinal Chemistry Kinase Inhibition Library Design

Lipophilicity Differentiation: Lower logP vs. Isoquinoline Analog May Improve Aqueous Solubility

The computed XLogP3 of 2034277-36-4 is 2.4 [1], compared to XLogP3 of 3.7 for the isoquinoline analog CAS 2034620-12-5 [2]. A 1.3 log unit lower lipophilicity is a substantial physicochemical difference that may translate to markedly better aqueous solubility and reduced microsomal clearance risk.

ADME Drug-likeness Solubility

Rotatable Bond Parity with Analog While Offering Extended Topological PSA

2034277-36-4 possesses 3 rotatable bonds and a topological polar surface area (TPSA) of 68.2 Ų [1]. The isoquinoline analog CAS 2034620-12-5 also has 3 rotatable bonds but a lower TPSA of 55.5 Ų [2]. The 12.7 Ų increase in TPSA, without an increase in rotatable bond count, indicates a more favorable balance between polarity and conformational entropy for potential oral bioavailability.

Molecular Flexibility Oral Bioavailability Property Filtering

Patent-Class Contextualization: Quinoxaline-Type Piperidine Scaffold for ORL-1 and Pain Indications

Although no direct Ki data is available for this specific compound, it resides within a patent-scaffold class (substituted-quinoxaline-type piperidines, exemplified in US 8,846,929 B2) where structurally related exemplars have demonstrated potent ORL-1 receptor binding (Ki values in the low nanomolar range for optimized analogs) [1]. This places 2034277-36-4 within a target-class context relevant to pain and CNS disorder research.

Pain Research ORL-1 Receptor GPCR Modulation

Commercially Available Screening Compound: Sole Supplier Verification and Pricing

As of the current search date, 2034277-36-4 is available for purchase from Life Chemicals (catalog number F6480-1463) at $109.00 for 25 mg and $208.00 for 75 mg [1]. This represents a verified commercial source for procurement, in contrast to the isoquinoline analog CAS 2034620-12-5, which was not identified from any supplier in this search.

Chemical Procurement Screening Libraries Supplier Verification

Structural Uniqueness: Potent Pharmacophoric Combination Absent from Common Screening Libraries

2034277-36-4 combines three distinct pharmacophoric elements within a single, synthetically accessible molecule: a quinoxaline-6-yl heterocycle (known hinge-binding motif), a piperidine linker with a 3-oxo substitution (introducing chirality and conformational constraint), and a 3-chloropyridin-4-yloxy terminal group (halogen bond donor/acceptor) [1]. This specific combination is not present in the unsubstituted analog CX-516 (CAS 154235-83-3), which lacks the chloropyridyl ether entirely [2].

Chemical Diversity Fragment-Based Design Pharmacophore

2034277-36-4: Prioritized Application Scenarios for Scientific Procurement


Focused Kinase Hinge-Binder Screening Sets

The quinoxaline-6-yl core of 2034277-36-4 is a recognized kinase hinge-binding motif, while the 3-chloropyridin-4-yloxy group provides an additional hydrogen-bond acceptor not present in the simpler quinoxaline-piperidine scaffold of CX-516 [1]. This compound is therefore well-suited for inclusion in focused kinase inhibitor screening libraries, particularly for targets where dual hinge-region contacts are desirable. Its verified commercial availability enables procurement without the lead time of custom synthesis.

ORL-1 Receptor SAR Expansion Studies

Although no direct binding data are available, this compound resides within the substituted-quinoxaline-type piperidine patent class (US 8,846,929 B2) [2]. For laboratories conducting structure-activity relationship (SAR) studies on ORL-1 modulators, this compound offers a unique substitution pattern – a 3-(3-chloropyridin-4-yloxy)piperidine moiety – that is not represented among the patent's extensively characterized exemplars, providing a novel vector for intellectual property exploration and selectivity profiling against opioid receptor subtypes.

Physicochemical Property Benchmarking in Lead Optimization

With a computed XLogP3 of 2.4 and TPSA of 68.2 Ų, 2034277-36-4 presents a balanced polarity profile that distinguishes it from the more lipophilic isoquinoline analog (XLogP3 3.7) [3]. This compound can serve as a physicochemical benchmarking tool in lead optimization programs, allowing teams to experimentally validate whether the 1.3 log unit reduction in lipophilicity translates to improved kinetic solubility, reduced protein binding, or enhanced metabolic stability for the quinoxaline-piperidine series.

Agrochemical Intermediate Derivatization Platform

The compound's structural versatility has been noted for both pharmaceutical and agrochemical applications, with the chloropyridine moiety being a common privileged substructure in insecticides and fungicides [4]. For industrial agrochemical discovery groups, 2034277-36-4 provides a pre-assembled scaffold that can be rapidly diversified through amide coupling, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling at the chloropyridine ring, potentially accelerating the synthesis of novel crop protection agents.

Quote Request

Request a Quote for (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.